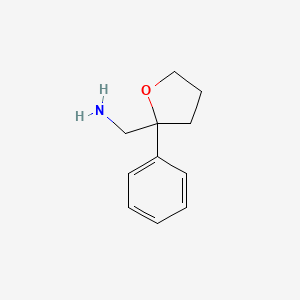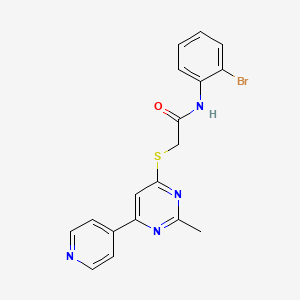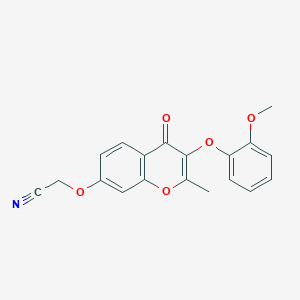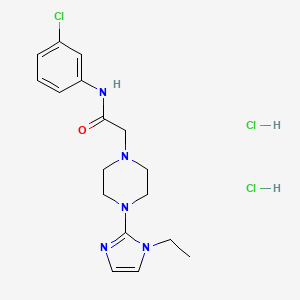![molecular formula C16H16N2O6S B2906601 Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate CAS No. 884986-15-6](/img/structure/B2906601.png)
Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate, also known as MNNG, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl glycine derivatives and has a molecular formula of C15H15N2O6S. MNNG has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been extensively studied.
Wirkmechanismus
Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate exerts its effects by alkylating the O6 position of guanine residues in DNA. This alkylation can result in the formation of O6-methylguanine, which can mispair with thymine during DNA replication, leading to mutations. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate can also induce the formation of DNA adducts, which can interfere with DNA replication and transcription. The effects of Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate on DNA damage and repair mechanisms have been extensively studied, and the compound has been used to identify and characterize various DNA repair enzymes.
Biochemical and Physiological Effects:
Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has been shown to induce DNA damage and cell death in various cell types, including cancer cells. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has also been shown to induce mutations in bacterial and mammalian cells. The effects of Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate on cellular processes, such as DNA replication and transcription, have been extensively studied, and the compound has been used to identify and characterize various DNA repair enzymes. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has also been shown to induce oxidative stress and inflammation, which can contribute to its cytotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has several advantages for laboratory experiments, including its high potency and specificity for DNA alkylation. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate can induce DNA damage at low concentrations, making it a useful tool for studying DNA damage and repair mechanisms. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate is also relatively stable and can be easily synthesized in large quantities. However, Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has some limitations, including its potential toxicity and mutagenicity, which can complicate the interpretation of experimental results. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate can also induce oxidative stress and inflammation, which can affect the viability of cells and tissues.
Zukünftige Richtungen
Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has several potential future directions for scientific research. One potential direction is the development of Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate-based therapies for cancer treatment. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has been shown to induce cell death in cancer cells, and its mechanism of action has been extensively studied, making it a promising candidate for cancer therapy. Another potential direction is the development of Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate-based tools for studying DNA damage and repair mechanisms. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate can induce DNA damage at low concentrations, making it a useful tool for studying the effects of DNA damage on various cellular processes. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate can also be used to identify and characterize various DNA repair enzymes, which can lead to the development of novel therapies for DNA repair deficiencies.
Synthesemethoden
Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate can be synthesized using various methods, including the reaction of 4-methylbenzenesulfonyl chloride with glycine in the presence of a base, followed by the reaction of the resulting compound with 3-nitroaniline. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with glycine methyl ester in the presence of a base, followed by the reaction of the resulting compound with 3-nitroaniline. The yield of Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate using these methods is typically high, and the purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has been extensively studied for its potential applications in scientific research. One of the primary applications of Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate is in the study of DNA damage and repair mechanisms. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate is a potent DNA alkylating agent that can induce DNA damage, which can result in cell death or mutations. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has been used to study the effects of DNA damage on various cellular processes, such as cell cycle regulation, DNA replication, and transcription. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has also been used to study the role of DNA repair enzymes in repairing DNA damage induced by Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate.
Eigenschaften
IUPAC Name |
methyl 2-(N-(4-methylphenyl)sulfonyl-3-nitroanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-12-6-8-15(9-7-12)25(22,23)17(11-16(19)24-2)13-4-3-5-14(10-13)18(20)21/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQAMGJKAGVZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide](/img/structure/B2906524.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2906527.png)

![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2906530.png)



![Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate](/img/no-structure.png)
![7-butyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2906541.png)